(4-BENZYLPIPERIDINO)(4-ISOPROPYLPHENYL)METHANONE
Overview
Description
(4-BENZYLPIPERIDINO)(4-ISOPROPYLPHENYL)METHANONE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety and an isopropylphenyl group, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-1-(4-Isopropylbenzoyl)Piperidine is the sigma (σ) receptors . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They have been found to play a role in several disease states, including cancer and neurological diseases .
Mode of Action
4-Benzyl-1-(4-Isopropylbenzoyl)Piperidine interacts with its targets, the sigma receptors, by binding to them . This binding can lead to changes in the cell, such as altered cell proliferation or changes in neurotransmission .
Biochemical Pathways
It is known that sigma receptors are involved in various cellular functions, including calcium signaling, cell proliferation, and neurotransmission .
Pharmacokinetics
It is known that the compound has a high binding affinity to sigma receptors , which suggests that it may have good bioavailability.
Result of Action
The binding of 4-Benzyl-1-(4-Isopropylbenzoyl)Piperidine to sigma receptors can lead to various molecular and cellular effects. For example, it has been shown to have potential as a breast tumor imaging tracer in mice . This suggests that the compound may have effects on cell proliferation and could potentially be used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(4-ISOPROPYLPHENYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 4-isopropylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(4-ISOPROPYLPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperidine derivatives.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(4-ISOPROPYLPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the isopropylphenyl group.
4-Isopropylbenzoyl Chloride: Contains the isopropylphenyl group but lacks the benzylpiperidine moiety.
N-(4-Methylbenzoyl)-4-benzylpiperidine: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
(4-BENZYLPIPERIDINO)(4-ISOPROPYLPHENYL)METHANONE is unique due to the combination of the benzylpiperidine and isopropylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-propan-2-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-17(2)20-8-10-21(11-9-20)22(24)23-14-12-19(13-15-23)16-18-6-4-3-5-7-18/h3-11,17,19H,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGRGPXHPAVAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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